1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cycloaddition of acyliminium intermediates with alkynes. This process can be catalyzed by silver trifluoromethanesulfonate (AgNTf2), which facilitates the formation of the oxazinone skeleton . The reaction conditions are generally mild, and a range of chain N,O-acetals and terminal alkynes can be used to achieve moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinone ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom in the methylthio group can participate in redox reactions, potentially affecting cellular redox balance. The oxazinone ring can interact with various enzymes, inhibiting their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one: This compound shares a similar oxazinone ring structure but lacks the fluorine and sulfur atoms.
4-Methyl-2-(trifluoromethyl)-1,3-oxazin-6-one: This compound contains a trifluoromethyl group instead of the fluoroethyl and methylthio groups.
Uniqueness
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its combination of fluorine, sulfur, and nitrogen atoms within a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C9H10FN3O2S |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C9H10FN3O2S/c1-16-8-11-4-6-5-15-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3 |
InChI Key |
IEYWYPNEONJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2COC(=O)N(C2=N1)CCF |
Origin of Product |
United States |
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